5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features two furan rings connected by a methylene bridge, with carboxyl groups attached to each furan ring. The presence of carboxyl groups makes it a dicarboxylic acid, which is significant in various chemical reactions and applications.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .
Mode of Action
Furan derivatives, in general, are known for their reactivity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid can be achieved through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives. For instance, furan-2-carboxylic acid can be reacted with furfural in the presence of a copper catalyst to form the desired compound . The reaction conditions typically include a solvent such as methanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.
Reduction: Products include furan-2,5-dimethanol and related alcohols.
Substitution: Products vary based on the substituent introduced, such as halogenated furans or nitrofuran derivatives.
Scientific Research Applications
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a single carboxyl group.
Furan-2,5-dicarboxylic acid: A related compound with carboxyl groups at the 2 and 5 positions of a single furan ring.
Methyl furan-2-carboxylate: An ester derivative of furan-2-carboxylic acid.
Uniqueness
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid is unique due to its dual furan ring structure and the presence of two carboxyl groups. This configuration enhances its reactivity and potential for forming complex molecular architectures. Its structural features also contribute to its diverse applications in various fields of research and industry .
Properties
IUPAC Name |
5-[(5-carboxyfuran-2-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUFCRWIXJFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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